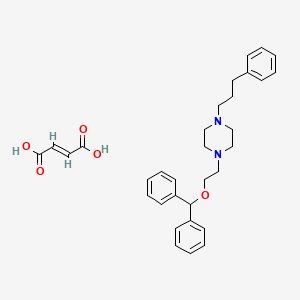

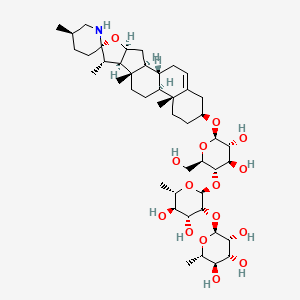

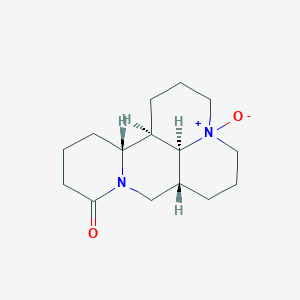

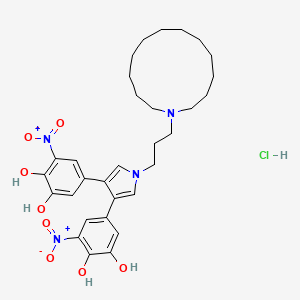

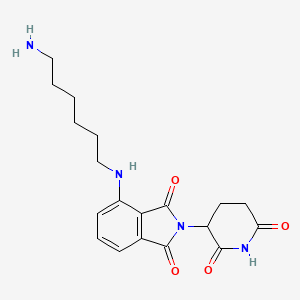

Solamargin;-Solanigrine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Solamargine is a cytotoxic chemical compound that occurs naturally in plants of the Solanaceae family, such as potatoes, tomatoes, and eggplants . It is a glycoalkaloid derived from the steroidal alkaloid solasodine . Solamargine has been studied for its potential therapeutic applications, particularly in cancer treatment .

Métodos De Preparación

Solamargine can be isolated from plants like Solanum nigrum through various extraction methods. One common method involves ultrasonic maceration followed by liquid-liquid extraction to yield aqueous and organic fractions . Bioactive constituents are then isolated using column chromatography, solid-phase extraction, and preparative thin-layer chromatography . Industrial production methods are less documented but likely involve similar extraction and purification techniques on a larger scale.

Análisis De Reacciones Químicas

Solamargine undergoes various chemical reactions, including oxidation, reduction, and substitution. It has been shown to inhibit P-glycoprotein and enhance the cytotoxicity of other compounds like doxorubicin . Common reagents and conditions used in these reactions include solvents like methanol and reagents like sulfuric acid for hydrolysis . Major products formed from these reactions include solasodine and other glycoalkaloid derivatives .

Aplicaciones Científicas De Investigación

Solamargine has been extensively studied for its anti-cancer properties. It has been shown to inhibit cell proliferation, migration, and invasion in various cancer cell lines . Additionally, solamargine has been identified as a potential sensitizer for cisplatin-resistant lung cancer cells . Beyond oncology, solamargine has applications in treating parasitic infections like leishmaniasis . It also exhibits anti-inflammatory and antioxidant properties, making it a candidate for treating various inflammatory diseases .

Mecanismo De Acción

Solamargine exerts its effects primarily through the induction of apoptosis and autophagy in cancer cells . It inhibits key signaling pathways such as the hedgehog pathway by binding to the SMO protein . Additionally, solamargine affects the LIF/p-Stat3 signaling pathway, reducing M2 polarization of macrophages and inhibiting epithelial-mesenchymal transition in hepatocellular carcinoma cells .

Comparación Con Compuestos Similares

Solamargine is often compared to other steroidal glycoalkaloids like solasonine and solanine. While solasonine exhibits similar cytotoxic properties, solanine is generally less bioactive . Solamargine’s unique ability to inhibit multiple signaling pathways and enhance the efficacy of other chemotherapeutic agents sets it apart from these similar compounds .

Propiedades

Fórmula molecular |

C45H73NO15 |

|---|---|

Peso molecular |

868.1 g/mol |

Nombre IUPAC |

(2S,3R,4R,5R,6S)-2-[(2S,3R,4R,5R,6S)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(1S,2S,4S,5'R,6S,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-piperidine]-16-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-6-methyloxan-3-yl]oxy-6-methyloxane-3,4,5-triol |

InChI |

InChI=1S/C45H73NO15/c1-19-9-14-45(46-17-19)20(2)30-28(61-45)16-27-25-8-7-23-15-24(10-12-43(23,5)26(25)11-13-44(27,30)6)57-41-37(54)35(52)38(29(18-47)58-41)59-42-39(34(51)32(49)22(4)56-42)60-40-36(53)33(50)31(48)21(3)55-40/h7,19-22,24-42,46-54H,8-18H2,1-6H3/t19-,20+,21+,22+,24+,25-,26+,27+,28+,29-,30+,31+,32+,33-,34-,35-,36-,37-,38-,39-,40+,41-,42+,43+,44+,45+/m1/s1 |

Clave InChI |

VTYQXQQQKWLGBA-JZBNEVFSSA-N |

SMILES isomérico |

C[C@@H]1CC[C@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)O)O[C@H]9[C@@H]([C@@H]([C@H]([C@@H](O9)C)O)O)O)O)O)C)C)C)NC1 |

SMILES canónico |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)C)O)O)OC9C(C(C(C(O9)C)O)O)O)O)O)C)C)C)NC1 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(1,5-Dichloropentan-3-yl)phenyl]butanoic acid](/img/structure/B11933557.png)

![tert-butyl N-[(2S)-1-[2-[2-(2-ethylanilino)-2-oxoethyl]sulfanylcarbonylhydrazinyl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate;hydrate](/img/structure/B11933563.png)

![2-chloro-N-[(1-hydroxycycloheptyl)methyl]-5-[4-(2-hydroxy-3-methoxypropyl)-3,5-dioxo-1,2,4-triazin-2-yl]benzamide](/img/structure/B11933596.png)

![[(2S)-3-(4-butoxycarbonylpiperazin-1-yl)-2-[[6-[(3R)-3-methoxypyrrolidin-1-yl]-2-phenylpyrimidine-4-carbonyl]amino]-3-oxopropyl]phosphonic acid](/img/structure/B11933604.png)

![3-[(3S,10S,13S,14S,17S)-3,14,17-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B11933605.png)